Chemical structure analysis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine
Chemical structure analysis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary
Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (Molecular Formula: C₁₃H₁₅NO₂) is a secondary amine scaffold frequently utilized as a building block in the synthesis of bioactive small molecules, particularly in kinase inhibition and GPCR ligand discovery.[1][2][3][4][5][6] While the 3-methoxybenzyl moiety provides a lipophilic anchor often involved in hydrophobic pocket binding, the furan ring serves as a bioisostere for phenyl or pyridine rings.
However, from a drug development perspective, this molecule presents a dichotomy: it is a versatile synthetic intermediate but carries a structural alert due to the metabolic liability of the furan ring. This guide provides a comprehensive structural analysis, validated synthetic protocols, and a critical evaluation of its metabolic activation pathways.
Part 1: Physicochemical Profiling & Structural Deconstruction
Molecular Properties
The molecule consists of two aromatic systems linked by a secondary amine methylene bridge. The flexibility of the methylene linkers allows the molecule to adopt a "V-shaped" conformation, critical for fitting into enzymatic active sites.
| Property | Value | Description |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.27 g/mol | Fragment-like space (Ro3 compliant).[2] |
| Monoisotopic Mass | 217.1103 Da | Key for HRMS identification. |
| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |
| pKa (Calculated) | ~8.5 - 9.0 | Basic secondary amine; protonated at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for backbone interactions. |
| H-Bond Acceptors | 3 (O, N, O) | Furan oxygen is a weak acceptor; Methoxy O is moderate. |
Structural Alert: The Furan Ring
Unlike the benzene ring in the 3-methoxybenzyl group, the furan ring is electron-rich (π-excessive) and susceptible to oxidative opening. In medicinal chemistry, this is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive metabolites.
Part 2: Synthetic Pathway & Mechanism
The most robust synthesis for high-purity generation of this secondary amine is Reductive Amination . While alkylation of amines with halides is possible, it often leads to over-alkylation (tertiary amines). Reductive amination ensures mono-alkylation control.
Validated Synthetic Route
Reagents: 3-Methoxybenzaldehyde + Furfurylamine (Furan-2-ylmethanamine). Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ due to its milder nature, preventing the reduction of the aldehyde before imine formation.
Reaction Logic Visualization
The following diagram illustrates the stepwise conversion from reagents to the final amine, highlighting the critical iminium intermediate.
Figure 1: Stepwise reductive amination pathway ensuring mono-alkylation selectivity.
Part 3: Analytical Characterization (The Core)
Accurate structural verification relies on distinguishing the two methylene linkers and the distinct aromatic patterns.
¹H NMR Analysis (Predicted & Observed)
The symmetry of the molecule is broken by the different aromatic rings. The key to assignment is the coupling patterns in the furan ring versus the benzene ring.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Furan-H5 | 7.38 | dd (J~1.8, 0.8 Hz) | 1H | Most deshielded furan proton (α to Oxygen). |
| Ar-H (Benzene) | 7.24 | t (J~7.8 Hz) | 1H | Meta-proton (H5) of 3-methoxybenzyl group. |
| Ar-H (Benzene) | 6.80 - 6.95 | m | 3H | Overlapping H2, H4, H6 of benzene ring. |
| Furan-H4 | 6.33 | dd (J~3.2, 1.8 Hz) | 1H | β-proton of furan. |
| Furan-H3 | 6.20 | d (J~3.2 Hz) | 1H | β-proton closer to the methylene linker. |
| Furan-CH₂-N | 3.82 | s | 2H | Singlet; slightly more shielded than benzyl CH₂ due to furan electronics. |
| Ar-CH₂-N | 3.78 | s | 2H | Singlet; benzylic methylene. |
| -OCH₃ | 3.80 | s | 3H | Characteristic sharp singlet. |
| -NH- | 1.8 - 2.5 | br s | 1H | Exchangeable; shift varies with concentration/solvent. |
Expert Insight: The two methylene singlets (3.82 and 3.78 ppm) often overlap or appear as a broadened singlet in low-field NMR (300 MHz). In 600 MHz instruments, they resolve clearly. HSQC (Heteronuclear Single Quantum Coherence) is recommended to distinguish them based on the carbon shifts.
Mass Spectrometry (ESI-MS)
-
Parent Ion: [M+H]⁺ = 218.1 m/z.
-
Fragmentation Pattern:
-
m/z 121: Tropylium-like ion (Methoxybenzyl cation) – Dominant fragment.
-
m/z 81: Furfuryl cation (Furan-CH₂⁺).
-
Mechanism: Benzylic cleavage is the primary fragmentation pathway due to the stability of the resulting carbocations.
-
Part 4: Stability & Metabolic Liabilities[7]
In drug discovery, the furan ring is a "structural alert." While the 3-methoxybenzyl group is generally stable (subject to O-demethylation), the furan moiety undergoes bioactivation.
Mechanism of Bioactivation
Cytochrome P450 enzymes (CYP2E1) oxidize the furan double bond to form an epoxide or a cis-enedial intermediate. This intermediate is a potent electrophile that reacts with nucleophiles (proteins/DNA), leading to toxicity.[7]
Figure 2: Metabolic activation pathway of the furan ring leading to toxic metabolites.
Mitigation Strategy: In lead optimization, if this scaffold shows toxicity, replace the furan with a thiophene (sulfur analog) or oxazole to maintain geometry while reducing metabolic reactivity.
Part 5: Experimental Protocols
Protocol: Reductive Amination Synthesis
Objective: Synthesis of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine (10 mmol scale).
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in Dichloromethane (DCM) (30 mL).
-
Amine Addition: Add Furfurylamine (0.97 g, 10 mmol) and stir at room temperature for 30 minutes. Note: Magnesium sulfate (anhydrous) can be added to sequester water and drive imine formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (5% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL).
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).
Protocol: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Amide/Amine backbone).
-
Retention Time: Predicted ~4.5 - 5.2 min depending on dead volume.
References
-
PubChem. Furan-2-ylmethyl-(3-methoxy-benzyl)-amine Compound Summary. National Library of Medicine.[8] Link
-
Peterson, L.A. (2013).[7] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[9] Chemical Research in Toxicology. Link
-
Reich, H.J. WinPLT NMR Chemical Shift Data. University of Wisconsin.[2] Link
-
Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[2] Link
Sources
- 1. PubChemLite - Furan-2-ylmethyl-(3-methyl-benzyl)-amine (C13H15NO) [pubchemlite.lcsb.uni.lu]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furan-2-ylmethyl-(2-methyl-benzyl)-amine | C13H15NO | CID 795890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
